Structural Distinction: Cryo-EM Reveals Unique Outer-Vestibule Binding Site for BRD-9327
Cryo-EM structures of EfpA in complex with BRD-9327 and BRD-8000.3 reveal distinct binding sites and mechanisms of inhibition. BRD-9327 binds in the outer vestibule without completely blocking the substrate path to the outside, whereas BRD-8000.3 binds in a tunnel contacting the lipid bilayer and extending toward the central cavity [1]. This structural divergence explains the compounds' differing resistance mutation profiles and their synergistic activity when combined [2].
| Evidence Dimension | Cryo-EM resolved inhibitor binding site on EfpA |
|---|---|
| Target Compound Data | Outer vestibule; incomplete blockade of substrate exit path; likely inhibits alternate-access dynamical motion |
| Comparator Or Baseline | BRD-8000.3: Tunnel contacting lipid bilayer and central cavity; displaces fatty acid chain of bound lipid |
| Quantified Difference | Spatially distinct binding loci within EfpA (outer vestibule vs. lipid-accessible tunnel) |
| Conditions | Cryo-EM structures of EfpA from M. tuberculosis with inhibitors bound, resolved at 2.7–3.4 Å (PDB: 9BIQ for BRD-9327) |
Why This Matters
This structural distinction enables combination strategies that exploit distinct binding sites and non-overlapping resistance mechanisms, which is impossible with a single-site inhibitor or two compounds sharing the same binding pocket.
- [1] Khandelwal NK, Gupta M, Gomez JE, et al. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. Nat Commun. 2025;16(1):3139. View Source
- [2] Johnson EO, Office E, Kawate T, et al. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria. ACS Infect Dis. 2020;6(1):56-63. View Source
